2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
Overview
Description
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (2C9IPMBA) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the purin-6-amine class of compounds, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds exhibit variations in amino/imino tautomer ratios, significantly influenced by the substituents in the 2 position. Such studies are crucial for understanding the reactivity and properties of these compounds (Roggen & Gundersen, 2008).
Biological Activity and Applications
- The biological screening of similar compounds, particularly 2-substituted agelasine analogs, has shown potential in antimycobacterial and antiprotozoal activity. These studies are instrumental in drug discovery, especially in identifying new compounds with potential therapeutic applications (Roggen et al., 2011).
- Another significant research area is the exploration of the cytotoxic properties of compounds like 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine in various human cancer cell lines. Such studies help in understanding the potential of these compounds as chemotherapeutic agents (Trávníček et al., 2007).
Process Development and Large-Scale Preparation
- There is also research focused on the process development for large-scale preparation of related compounds. This involves understanding the synthesis pathways and optimizing them for pharmaceutical manufacturing. Such research is critical for the potential mass production of these compounds for therapeutic use (Shi et al., 2015).
Enzyme Inhibition and Pharmacological Potential
- Some studies have explored the role of related compounds in enzyme inhibition, particularly their effects on adenosine deaminase. This research contributes to a better understanding of the molecular mechanisms of these compounds and their potential pharmacological applications (Schaeffer & Odin, 1965).
properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSQJKBAMAEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.